molecular formula C22H21N3O3 B4768764 (5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4768764
M. Wt: 375.4 g/mol
InChI Key: GSPGXONEAIZVGS-NBVRZTHBSA-N
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Description

(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine ring, the introduction of the benzylidene group, and the attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring, a pyrrolidine ring, and a benzylidene group sets it apart from other compounds and may result in unique reactivity and applications.

Properties

IUPAC Name

(5E)-1-(2-methylphenyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-6-2-3-7-19(15)25-21(27)18(20(26)23-22(25)28)14-16-8-10-17(11-9-16)24-12-4-5-13-24/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,23,26,28)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPGXONEAIZVGS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2-methylphenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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